
(2,3-dimethyl-1H-indol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex indole derivatives often involves multi-step reactions, starting from simpler precursors such as phenylhydrazine hydrochloride and progressing through a series of transformations. For example, the synthesis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole involved several steps, including dehydrogenative reactions to construct the tetracyclic ring system from simpler precursors . This suggests that the synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol could also involve a multi-step process, potentially starting from a simple indole derivative and introducing the methyl groups and methanol moiety through targeted reactions.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a planar indole moiety, as seen in the crystal structure of a related compound where the indole rings are essentially planar . This planarity is a common feature of indole derivatives and is likely to be present in (2,3-dimethyl-1H-indol-5-yl)methanol as well. The presence of substituents such as methyl groups can influence the overall conformation of the molecule, potentially leading to different crystal packing and intermolecular interactions.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, including hydrogen bonding, which is crucial for the formation of crystal structures. For instance, in one of the studied compounds, hydrogen bonds were observed between heterocyclic molecules and methanol molecules, forming a centrosymmetric dimer . This indicates that (2,3-dimethyl-1H-indol-5-yl)methanol could also engage in hydrogen bonding, which could affect its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by their molecular structure and the nature of their substituents. For example, intramolecular hydrogen bonds were observed in a compound with a dioxolane ring and aromatic rings, which could affect its solubility and stability . Similarly, the presence of methyl groups and a methanol moiety in (2,3-dimethyl-1H-indol-5-yl)methanol would influence its physical properties such as melting point, boiling point, and solubility, as well as chemical properties like acidity and basicity.
Wissenschaftliche Forschungsanwendungen
1. Catalytic Conversions and Chemical Synthesis
(2,3-dimethyl-1H-indol-5-yl)methanol plays a significant role in various catalytic conversions and chemical synthesis processes. Research by Deutsch, Martin, and Lieske (2007) explored the acid-catalyzed condensation of glycerol with different aldehydes and acetals, leading to the formation of compounds like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which have applications as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
2. Medicinal Chemistry and Pharmacology
A study by Rubab et al. (2017) investigated the synthesis of 2-(1H-Indol-3-yl)acetohydrazides and their derivatives, demonstrating their potential as antibacterial and anti-enzymatic agents. These compounds were found to exhibit significant activities against bacterial strains and enzymes like α-Glucosidase and Butyrylcholinesterase, indicating their potential in medicinal chemistry (Rubab et al., 2017).
3. Fuel and Energy Research
Research into alternative fuels has identified (2,3-dimethyl-1H-indol-5-yl)methanol as a key compound. Studies by Song et al. (2002) and Peláez et al. (2017) on the catalytic conversion of methanol and dimethyl ether to hydrocarbons, as well as the synthesis of dimethyl ether from syngas, highlight the relevance of these compounds in the field of sustainable energy and fuel production (Song et al., 2002); (Peláez, Marín, & Ordóñez, 2017).
4. Organic Synthesis and Chemical Reactions
The compound is also pivotal in various organic synthesis processes and chemical reactions. Sar et al. (2021) and Acheson et al. (1972) provided insights into the functionalization of indoles and pyrroles and the reactions of indoles with acetylenedicarboxylate, respectively. These studies reveal the versatility of (2,3-dimethyl-1H-indol-5-yl)methanol in organic chemistry (Sar et al., 2021); (Acheson et al., 1972).
5. Environmental and Green Chemistry
(2,3-dimethyl-1H-indol-5-yl)methanol contributes to advancements in green chemistry. The study by Cassone et al. (2017) on the novel synthesis route of dimethyl ether from methanol underlines the potential of this compound in developing environmentally friendly chemical processes (Cassone et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-5,12-13H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGHELSLEZLWLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethyl-1H-indol-5-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

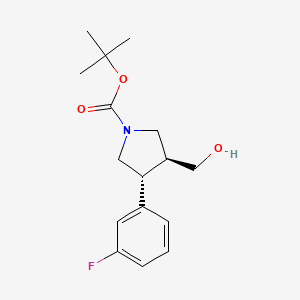
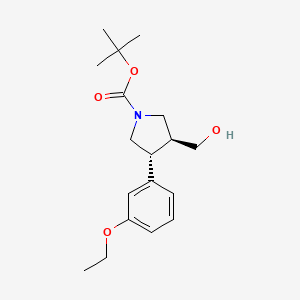
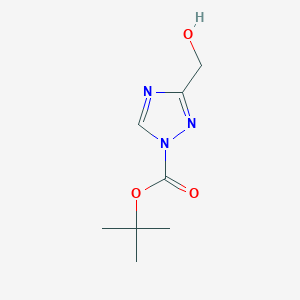
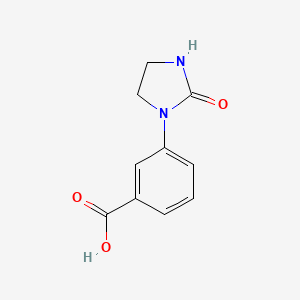

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)
acetic acid](/img/structure/B1327064.png)
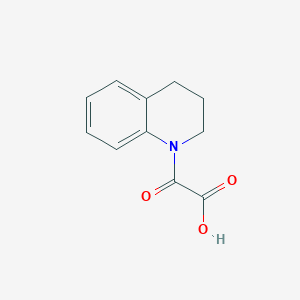
![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)
![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)
![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)
![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)
![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)
![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)